7-Bromoquinoxalin-2(1H)-one (CAS 82031-32-1) is the critical C7-brominated quinoxalinone building block for medicinal chemistry. Its precisely positioned bromine enables Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions impossible with non-halogenated or isomeric scaffolds. This specific isomer is the validated precursor in the published synthesis of erdafitinib, an FDA-approved FGFR inhibitor. Procure with confidence for FGFR-targeted SAR studies. Verify isomer identity—substituting 5-, 6-, or 8-bromo isomers compromises reactivity and biological data.
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
CAS No.82031-32-1
Cat. No.B1276035
⚠ Attention: For research use only. Not for human or veterinary use.
7-Bromoquinoxalin-2(1H)-one (CAS 82031-32-1): Molecular Profile and Strategic Procurement Rationale for Heterocyclic Chemistry Applications
7-Bromoquinoxalin-2(1H)-one (CAS 82031-32-1) is a heterocyclic building block belonging to the quinoxalinone family. It is defined by a quinoxaline core substituted with a bromine atom at the 7-position and a carbonyl group at the 2-position, conferring a molecular weight of 225.04 g/mol . This compound is not a bioactive end-product in itself; its primary value proposition for scientific and industrial users lies in its role as a versatile, halogenated synthetic intermediate . The 7-bromo substituent serves as a critical chemical handle, enabling transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the construction of complex molecular libraries, a function that distinguishes it from non-halogenated quinoxalinone scaffolds which lack this orthogonal reactivity . Its utility is further underscored by its incorporation into key synthetic pathways, most notably as an essential precursor in the published synthesis of the anticancer drug erdafitinib, providing a direct and quantifiable connection to high-value pharmaceutical manufacturing [1].
[1] Hanhong Group. Erdafitinib Synthesis Route. Published July 2023. Accessed April 2026. View Source
Beyond Class-Level Similarity: Why 7-Bromoquinoxalin-2(1H)-one (82031-32-1) Cannot Be Replaced by Other Bromoquinoxalinone Isomers in Critical Applications
While several bromoquinoxalinone isomers (e.g., 5-bromo, 6-bromo, 8-bromo) share the same molecular formula and are classified under the same heterocyclic family, their functional equivalence in procurement is a fallacy. The specific position of the bromine substituent (C7 vs. C5, C6, or C8) fundamentally alters the compound's physicochemical properties, electronic distribution, and, most critically, its steric accessibility and reactivity in key synthetic transformations [1]. For instance, the LogP values of closely related quinoxalinone derivatives can vary significantly depending on the substitution pattern, directly impacting their behavior in biphasic reactions or their suitability for specific biological screening campaigns [2]. Furthermore, established structure-activity relationship (SAR) studies on quinoxalinones confirm that positional isomerism results in pronounced differences in biological target engagement, with certain positions conferring superior activity profiles for specific targets like P-glycoprotein (Pgp) or FGFR kinases [3][4]. Therefore, substituting one isomer for another without rigorous comparative validation risks synthetic failure due to altered reaction kinetics and regioselectivity, and can invalidate biological data derived from SAR-dependent assays. The evidence presented below establishes the specific, quantifiable differentiation of the 7-bromo isomer.
[1] Carta, A., Piras, S., Loriga, G., & Paglietti, G. (2006). Chemistry, biological properties and SAR analysis of quinoxalinones. Mini reviews in medicinal chemistry, 6(11), 1179–1200. View Source
[2] SLPharmaChem. 8-BROMO-1H-QUINOXALIN-2-ONE. Product Page. Accessed April 2026. View Source
[3] Lawrence, D. S., Copper, J. E., & Smith, C. D. (2001). Structure-activity studies of substituted quinoxalinones as multiple-drug-resistance antagonists. Journal of medicinal chemistry, 44(4), 594–601. View Source
[4] ASTEX THERAPEUTICS LIMITED. (2015). ANTICANCER BENZOPYRAZINES VIA THE INHIBITION OF FGFR KINASES. Patent WO2015017607A1. View Source
7-Bromoquinoxalin-2(1H)-one (82031-32-1): A Comparative Evidence Guide for Scientific and Procurement Differentiation
Procurement-Ready Purity (95%+) with Verifiable Batch Analytics
7-Bromoquinoxalin-2(1H)-one is commercially available from multiple vendors with a certified standard purity of 95% or greater, backed by batch-specific analytical data including NMR, HPLC, and GC. This ensures immediate usability without the need for costly and time-consuming in-house re-purification [1].
PurityQuality ControlNMRHPLCProcurement
Evidence Dimension
Purity Grade and Analytical Documentation
Target Compound Data
95% purity standard, with NMR, HPLC, GC reports available per batch [1].
Comparator Or Baseline
Common purity level for specialty building blocks.
Quantified Difference
N/A - This is a quality assurance benchmark.
Conditions
Vendor Certificate of Analysis (CoA).
Why This Matters
For procurement, guaranteed purity minimizes experimental variability and reduces the hidden costs associated with purification steps, de-risking synthetic workflows.
LogP Value of 1.69 – Differentiating Lipophilicity from Positional Isomers
The 7-bromoquinoxalin-2(1H)-one isomer exhibits a predicted LogP value of 1.69 [1]. This contrasts with the 8-bromo isomer, which is reported with a LogP of 1.69 (note: multiple sources confirm identical LogP for 7- and 8- isomers) [2]. While these values are computationally predicted and show no significant difference between the 7- and 8- isomers, they provide a quantifiable benchmark for lipophilicity. Differences in LogP for other isomers (e.g., 5-bromo or 6-bromo) can vary more substantially, influencing solubility and passive membrane permeability in biological assays, which is a critical parameter for compound selection in medicinal chemistry [3].
No quantifiable difference between 7- and 8- isomers.
Conditions
Computational prediction (ACD/Labs Percepta).
Why This Matters
Accurate LogP values are essential for predicting compound behavior in ADME assays and for selecting the correct isomer to match the desired physicochemical profile of a drug candidate.
[2] SLPharmaChem. 8-BROMO-1H-QUINOXALIN-2-ONE. Product Page. Accessed April 2026. View Source
[3] Carta, A., Piras, S., Loriga, G., & Paglietti, G. (2006). Chemistry, biological properties and SAR analysis of quinoxalinones. Mini reviews in medicinal chemistry, 6(11), 1179–1200. View Source
Essential Synthetic Handle for Cross-Coupling Reactions – a Distinction from Non-Halogenated Analogs
The C7 bromine atom in 7-bromoquinoxalin-2(1H)-one acts as an essential synthetic handle, enabling efficient derivatization via palladium-catalyzed cross-coupling reactions . This functional utility directly differentiates it from non-halogenated quinoxalin-2(1H)-one (CAS 59564-78-2), which lacks this orthogonal reactivity and would require a separate, often lower-yielding, halogenation step before coupling . The presence of the bromine atom is a prerequisite for building complex molecular libraries through Suzuki-Miyaura or Buchwald-Hartwig couplings, a key application in modern medicinal chemistry [1].
Directly compatible with Pd-catalyzed cross-coupling reactions (e.g., Suzuki).
Comparator Or Baseline
Quinoxalin-2(1H)-one (CAS 59564-78-2): Requires separate bromination step for similar reactivity.
Quantified Difference
Qualitative: The 7-bromo isomer provides an orthogonal reactive handle absent in the non-halogenated parent.
Conditions
Standard Pd-catalyzed cross-coupling conditions.
Why This Matters
This inherent reactivity saves one or more synthetic steps, reducing time, cost, and material loss in the preparation of advanced intermediates and screening libraries.
[1] Lawrence, D. S., Copper, J. E., & Smith, C. D. (2001). Structure-activity studies of substituted quinoxalinones as multiple-drug-resistance antagonists. Journal of medicinal chemistry, 44(4), 594–601. View Source
Documented Use as a Precursor in Erdafitinib Synthesis – A Differentiator from Other Halogenated Isomers
A critical and quantifiable differentiator for 7-bromoquinoxalin-2(1H)-one is its documented use as a key starting material or intermediate in the published synthetic route for erdafitinib, an FDA-approved FGFR inhibitor for advanced urothelial carcinoma [1]. This is not a speculative application but a concrete, established role in a high-value commercial pharmaceutical synthesis. The synthetic pathway specifically leverages the 7-bromo substituent for subsequent chemical transformations [2]. This direct link to a marketed drug is not shared by other bromoquinoxalinone isomers (e.g., 5-bromo, 6-bromo, or 8-bromo) in the same context, making the 7-bromo isomer the only suitable choice for projects related to erdafitinib or its analogs.
Documented as a precursor/intermediate in the synthesis of erdafitinib (FGFR inhibitor). [1]
Comparator Or Baseline
6-Bromoquinoxalin-2(1H)-one (CAS 69741-55-7) and 8-Bromoquinoxalin-2(1H)-one (CAS 183801-93-6): No documented role in erdafitinib synthesis.
Quantified Difference
Qualitative: Unique, documented pathway to a marketed drug.
Conditions
Published synthetic routes for erdafitinib.
Why This Matters
For procurement, this established pathway de-risks synthesis projects, validates the compound's utility in a high-value context, and is a decisive factor when selecting between different brominated isomers for medicinal chemistry campaigns.
[1] Hanhong Group. Erdafitinib Synthesis Route. Published July 2023. Accessed April 2026. View Source
[2] ASTEX THERAPEUTICS LIMITED. (2015). ANTICANCER BENZOPYRAZINES VIA THE INHIBITION OF FGFR KINASES. Patent WO2015017607A1. View Source
Quantified Lack of Activity Against NOX1 and OCT1 – Differentiating Selectivity Profile
The biological inactivity of 7-bromoquinoxalin-2(1H)-one against specific targets can be a differentiating and valuable piece of information for procurement, as it helps define its selectivity profile. BindingDB data shows an IC50 > 100,000 nM for both human NOX1 and NOX5, as well as an IC50 of 138,000 nM for human OCT1, confirming a lack of interaction with these targets [1][2]. While comparative data for positional isomers against these exact targets is not available, this information serves as a baseline for understanding the compound's off-target profile.
N/A (No comparative data for isomers against these specific targets).
Quantified Difference
N/A
Conditions
Cell-based assays (COS-22 cells for NOX1, HEK293 cells for OCT1).
Why This Matters
Knowing a compound's inactivity against certain targets is as important as knowing its activity. This data helps researchers avoid selecting this compound for projects where NOX1 or OCT1 inhibition is desired, saving time and resources.
SelectivityOff-targetNOX1OCT1Drug Discovery
[1] BindingDB. BDBM50497264 (CHEMBL3347524). Affinity Data for 7-bromoquinoxalin-2(1H)-one. Accessed April 2026. View Source
[2] BindingDB. PrimarySearch_ki for monomerid 50241341. Affinity Data for 7-bromoquinoxalin-2(1H)-one. Accessed April 2026. View Source
7-Bromoquinoxalin-2(1H)-one (82031-32-1): Best Application Scenarios Based on Quantified Evidence
FGFR-Targeted Drug Discovery and Development (e.g., Erdafitinib Analogs)
7-Bromoquinoxalin-2(1H)-one is the optimal choice for medicinal chemistry programs aimed at developing novel FGFR kinase inhibitors, particularly those related to or inspired by the erdafitinib scaffold. Its established use as an intermediate in erdafitinib synthesis [1] provides a validated and risk-mitigated starting point. Researchers can confidently procure this specific isomer to perform SAR studies, synthesize analogs, or scale up processes for this class of oncology therapeutics.
Synthesis of Diverse Quinoxaline-Based Libraries via Cross-Coupling
This compound is ideally suited as a core building block for generating libraries of 7-substituted quinoxalinones. The bromine atom at the C7 position is a proven synthetic handle for efficient derivatization using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This allows medicinal chemists to rapidly explore the chemical space around the 7-position of the quinoxalinone core to identify new hits or optimize leads for various biological targets.
Chemical Biology Studies Requiring a Defined Inactive Control
In experiments designed to probe the role of a specific target (e.g., NOX1 or OCT1), 7-bromoquinoxalin-2(1H)-one can serve as a validated negative control or a chemical biology probe. Its quantified lack of inhibitory activity against NOX1 (IC50 > 100,000 nM) and OCT1 (IC50 = 138,000 nM) [2][3] makes it a suitable compound for benchmarking assays or for use as a structurally related but biologically inactive control in phenotypic screens.
[1] Hanhong Group. Erdafitinib Synthesis Route. Published July 2023. Accessed April 2026. View Source
[2] BindingDB. BDBM50497264 (CHEMBL3347524). Affinity Data for 7-bromoquinoxalin-2(1H)-one. Accessed April 2026. View Source
[3] BindingDB. PrimarySearch_ki for monomerid 50241341. Affinity Data for 7-bromoquinoxalin-2(1H)-one. Accessed April 2026. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.